molecular formula C6H5BrN2O B14049249 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine

Katalognummer: B14049249
Molekulargewicht: 201.02 g/mol
InChI-Schlüssel: LSSBUNBYZUTJBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine is an organic compound with the chemical formula C7H5BrN2O

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine typically involves the reaction of chloroformic acid with imidazole in an appropriate solvent. The reaction conditions often include heating to facilitate the formation of chloroformate, which then participates in a cyclization reaction to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[2,1-B][1,3]oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and sensors.

Wirkmechanismus

The mechanism of action of 5-Bromo-5H-imidazo[2,1-B][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromoimidazo[1,2-a]pyridine
  • 5H-Benzo[d]imidazo[5,1-b][1,3]thiazine
  • Imidazo[2,1-b][1,3]thiazines

Uniqueness

5-Bromo-5H-imidazo[2,1-B][1,3]oxazine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C6H5BrN2O

Molekulargewicht

201.02 g/mol

IUPAC-Name

5-bromo-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4-10-6-8-2-3-9(5)6/h1-5H

InChI-Schlüssel

LSSBUNBYZUTJBP-UHFFFAOYSA-N

Kanonische SMILES

C1=COC2=NC=CN2C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.